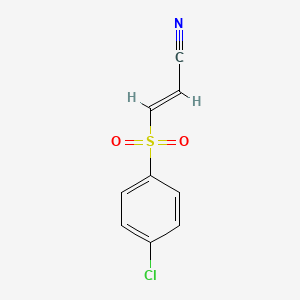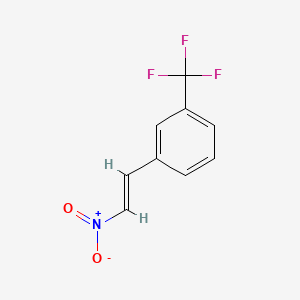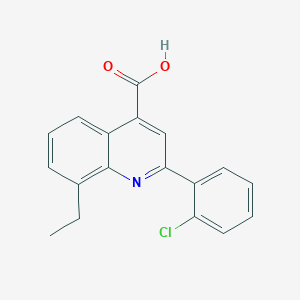
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Übersicht
Beschreibung
This compound is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry . The compound has a molecular weight of 297.32 .
Synthesis Analysis
Tertiary butyl esters, such as this compound, can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water . They undergo hydrolysis, a reaction that is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.32 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
- Applications :
- Applications :
Peptide Nanostructures and Self-Assembly
Fluorinated Phenylalanines in Pharmaceuticals
Piezoelectric Properties of Boc-Phe-Leu Nanostructures
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a peptide that has been found to interact with the N-formyl peptide receptors (FPRs), particularly FPR3 . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Mode of Action
The compound interacts with its target, FPR3, leading to the activation of this receptor . The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can lead to various downstream effects, including the recruitment and activation of immune cells .
Biochemical Pathways
The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can affect various biochemical pathways involved in immune response. These include pathways related to the recruitment and activation of immune cells, which play a crucial role in the body’s defense against pathogens .
Pharmacokinetics
It’s known that boronic acids and their esters, which include boc-p-fluoro-dl-phe-oh, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh leads to the recruitment and activation of immune cells . This can result in an enhanced immune response, which can help the body defend against pathogens .
Action Environment
The action of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the stability of the compound in water could potentially affect its action, efficacy, and stability . Furthermore, the compound’s interaction with FPR3 could potentially be influenced by the presence of other molecules that can bind to the same receptor .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373541 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79561-25-4 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)



